molecular formula C18H22N2O5S B11167177 3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide

3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11167177
M. Wt: 378.4 g/mol
InChI Key: OMHHIDYESSSNPY-UHFFFAOYSA-N
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Description

3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes methoxy groups and a sulfamoyl phenyl group.

Preparation Methods

The synthesis of 3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic routes and industrial production methods are detailed in specialized chemical literature .

Chemical Reactions Analysis

3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide can be compared with other similar compounds, such as:

    3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but includes a chlorine atom instead of a methoxy group.

    4-methoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-nitrobenzamide: This compound has a similar structure but includes a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

3-methoxy-N-[4-(3-methoxypropylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H22N2O5S/c1-24-12-4-11-19-26(22,23)17-9-7-15(8-10-17)20-18(21)14-5-3-6-16(13-14)25-2/h3,5-10,13,19H,4,11-12H2,1-2H3,(H,20,21)

InChI Key

OMHHIDYESSSNPY-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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